Check Availability & Pricing

# Application Notes: MART-1 (27-35) Peptide in Cancer Immunotherapy

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                        |           |
|----------------------|------------------------|-----------|
| Compound Name:       | MART-1 (27-35) (human) |           |
| Cat. No.:            | B1146212               | Get Quote |

#### Introduction

The Melanoma Antigen Recognized by T-cells 1 (MART-1), also known as Melan-A, is a protein expressed in normal melanocytes and a majority of melanomas.[1] The peptide fragment spanning amino acids 27-35, with the sequence AAGIGILTV, is an immunodominant epitope recognized by cytotoxic T lymphocytes (CTLs) when presented by the HLA-A\*0201 MHC class I molecule.[2][3] This specificity makes MART-1 (27-35) a key target in the development of immunotherapies for melanoma.[4] Its applications range from peptide-based vaccines to the generation and monitoring of tumor-specific T-cells for adoptive cell therapy.

#### **Key Applications**

- Cancer Vaccines: The MART-1 (27-35) peptide is a component of cancer vaccines designed to elicit a specific anti-tumor immune response.[4] These vaccines are often administered with adjuvants, such as Incomplete Freund's Adjuvant (IFA), to enhance immunogenicity.[2]
   [5] Clinical trials have evaluated MART-1 peptide vaccines, alone or in combination with other melanoma antigens like gp100, to stimulate the patient's immune system to recognize and attack tumor cells.[6][7][8] Modified versions of the peptide, such as MART-1 (26-35, 27L), have been developed to increase binding affinity to HLA-A\*0201 and improve immunogenicity.[1][8]
- Adoptive Cell Therapy (ACT): MART-1 (27-35) is crucial for developing ACT strategies.



- Tumor-Infiltrating Lymphocytes (TILs): It is used to identify and expand melanoma-specific
   TILs ex vivo before re-infusion into the patient.[9]
- TCR-engineered T-cells: T-cells can be genetically engineered to express a T-cell receptor (TCR) with high avidity for the MART-1 (27-35) peptide presented on HLA-A\*0201.[10][11] These engineered T-cells can recognize and kill melanoma cells.[10] Clinical trials have demonstrated that ACT using T-cells specific for MART-1 can lead to tumor regression in some patients with metastatic melanoma.[11]
- In Vitro T-Cell Stimulation and Research: The peptide is widely used in research to stimulate
  and expand human MART-1-specific CD8+ T-cells from peripheral blood mononuclear cells
  (PBMCs) of HLA-A\*0201-positive healthy donors and melanoma patients.[12][2] These
  expanded T-cells are invaluable for:
  - Studying the fundamentals of T-cell activation and tumor cell recognition.
  - Evaluating the cytotoxicity of T-cells against melanoma cell lines.[14]
  - Screening for agents that can enhance T-cell recognition of tumors.[15]
- Immune Monitoring: Researchers use MART-1 (27-35) peptides in immunological assays to monitor the development of anti-tumor T-cell responses in patients undergoing immunotherapy.[5][7] Techniques like ELISPOT and HLA-peptide tetramer staining allow for the quantification of MART-1-specific T-cells in patient blood samples, providing a measure of the vaccine's or therapy's effectiveness.[5][7][16] An increase in the frequency of these T-cells can correlate with positive clinical outcomes.[4][5]

# **Quantitative Data Summary**

The following tables summarize quantitative data from various studies on MART-1 peptidebased immunotherapy.

Table 1: Clinical and Immune Response to MART-1 Peptide Vaccination



| Trial/Study<br>Reference | Patient<br>Cohort                                              | Vaccine<br>Compositio<br>n                                               | Immune<br>Response<br>Metric        | Results                                                                                         | Clinical<br>Outcome                                                     |
|--------------------------|----------------------------------------------------------------|--------------------------------------------------------------------------|-------------------------------------|-------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------|
| Phase I<br>Trial[5]      | 25 high-risk<br>resected<br>melanoma<br>patients               | MART-1 (27-<br>35) peptide<br>with<br>Incomplete<br>Freund's<br>Adjuvant | IFN-y<br>release by<br>ELISA        | 10 of 22 patients showed an immune response.                                                    | Immune response correlated with prolonged relapse-free survival.        |
| Phase I<br>Trial[5]      | 25 high-risk<br>resected<br>melanoma<br>patients               | MART-1 (27-<br>35) peptide<br>with<br>Incomplete<br>Freund's<br>Adjuvant | ELISPOT<br>assay                    | 12 of 20 patients showed an immune response.                                                    | 9 of 25 patients relapsed with a median of 16 months follow-up.         |
| ECOG E1696<br>Trial[6]   | 75 metastatic<br>melanoma<br>patients with<br>complete<br>data | Multi-epitope<br>vaccine<br>including<br>MART-1 (27-<br>35)              | ELISPOT<br>assay                    | CD8 T-cell<br>responses to<br>one or more<br>antigens<br>were invoked<br>in 35% of<br>subjects. | ELISPOT responses were associated with prolongation in median survival. |
| Pilot Trial[7]           | 7 assessable<br>stage IV<br>melanoma<br>patients               | Melan-<br>A/MART-<br>1:26-35(27L)<br>and gp100<br>peptides with<br>IFN-α | HLA/peptide<br>tetramer<br>staining | Increased frequency of peptide-specific CD8+T-cells post-vaccination.                           | 2 patients had stable disease (13+ and 24+ months).                     |

| Phase I/II Trial[4] | Metastatic melanoma patients | Melan-A/MART-1 peptide vaccine with IL-12 | Not specified | 8 patients exhibited increased specific immunity post-vaccine. | 6 of the 8 immune responders displayed some degree of clinical response. |



Table 2: In Vitro Cytotoxicity of MART-1 Specific T-Cells

| Study<br>Reference             | Effector Cells                                                                        | Target Cells                                           | Assay                         | Key Finding                                                                                                                                                              |
|--------------------------------|---------------------------------------------------------------------------------------|--------------------------------------------------------|-------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Rivoltini et al.<br>(2000)[14] | T-cells stimulated with native MART-1 (27- 35) vs. superagonist 1L variant            | T2 cells pulsed<br>with MART-1<br>(27-35) peptide      | 4-h 51Cr-<br>release          | T-cells generated with the 1L variant showed significantly higher lytic activity at lower peptide concentrations compared to T- cells generated with the native peptide. |
| Rivoltini et al.<br>(2000)[14] | T-cells stimulated<br>with native<br>MART-1 (27-35)<br>vs. superagonist<br>1L variant | 501mel<br>melanoma cell<br>line (endogenous<br>MART-1) | 4-h 51Cr-release              | At a 20:1 E:T ratio, anti-1L T- cells achieved ~60% specific lysis, while anti- native T-cells achieved ~30% lysis.                                                      |
| Johnson et al.<br>(2009)[10]   | T-cells<br>transduced with<br>MART-1:27-35<br>TCR                                     | HLA-A0201<br>positive<br>melanomas                     | IFN-y secretion<br>co-culture | TCR transduced T-cells secreted significant amounts of IFN- y.                                                                                                           |

| Johnson et al. (2009)[10] | T-cells transduced with MART-1:27-35 TCR | HLA-A0201 positive tumors | Cytotoxicity Assay | TCR transduced T-cells could efficiently kill HLA-A\*0201 positive tumors. |



## **Visualizations: Pathways and Workflows**



Click to download full resolution via product page



Caption: TCR signaling upon recognition of MART-1 (27-35) on HLA-A\*0201.

Caption: Workflow for in vitro stimulation and analysis of MART-1 T-cells.

Caption: Logical relationships of MART-1 based immunotherapies.

## **Experimental Protocols**

Protocol 1: In Vitro Stimulation of MART-1 (27-35)-Specific T-Cells from PBMCs

This protocol describes a general method for inducing and expanding MART-1-specific CTLs from patient or healthy donor PBMCs.[2][17]

#### Materials:

- Heparinized whole blood from an HLA-A\*0201 positive donor.
- Ficoll-Paque PLUS.
- RPMI 1640 medium supplemented with 10% human AB serum, L-glutamine, and penicillinstreptomycin.
- MART-1 (27-35) peptide (AAGIGILTV), sterile, 1 mM in DMSO.[12]
- Recombinant human Interleukin-2 (rhIL-2).
- 96-well round-bottom plates.

#### Methodology:

- PBMC Isolation: Isolate PBMCs from heparinized blood by Ficoll-Paque density gradient centrifugation. Wash the cells three times with PBS and resuspend in culture medium.
- T-Cell Stimulation (Day 0): Plate 2 x 105 PBMCs per well in a 96-well round-bottom plate.
   Add MART-1 (27-35) peptide to a final concentration of 1-10 μM.[2]
- Cytokine Addition: On day 1, add rhIL-2 to each well to a final concentration of 50 U/mL.[17]

## Methodological & Application





- Culture Maintenance: Every 3-4 days, replenish the culture by removing half the medium and adding fresh medium containing rhIL-2 (50 U/mL).
- Restimulation (Weekly): After 7 days, harvest the cells. For restimulation, use autologous PBMCs (irradiated to prevent proliferation) pulsed with the MART-1 (27-35) peptide (1 μM) as antigen-presenting cells. Co-culture the expanded T-cells with these peptide-pulsed APCs.[2]
- Expansion: Repeat the restimulation cycle weekly for 2-4 weeks to expand the population of MART-1-specific T-cells.
- Analysis: After expansion, the T-cell population can be analyzed for specificity and function using ELISPOT, cytotoxicity assays, or tetramer staining.

Protocol 2: Chromium-51 (51Cr) Release Cytotoxicity Assay

This assay measures the ability of cytotoxic T-cells to lyse target cells expressing the MART-1 antigen.[14][18]

#### Materials:

- Expanded MART-1-specific effector T-cells.
- Target cells: T2 cells (TAP-deficient, HLA-A0201+) or a MART-1+, HLA-A0201+ melanoma cell line.[18]
- MART-1 (27-35) peptide and an irrelevant control peptide.
- 51Cr-sodium chromate solution.
- 96-well V-bottom plates.
- Gamma counter.

#### Methodology:

Target Cell Preparation:



- Harvest target cells (e.g., T2 cells) and resuspend at 1 x 106 cells/mL.
- $\circ$  Label the cells by incubating with 100  $\mu$ Ci of 51Cr for 60-90 minutes at 37°C, with occasional mixing.
- Wash the labeled cells three times with culture medium to remove excess 51Cr.
- Resuspend the cells at 1 x 105 cells/mL.
- If using T2 cells, pulse them with 1 μM of MART-1 (27-35) peptide or a control peptide during the final wash step.[18]
- Assay Setup:
  - Plate 5,000 labeled target cells (50 μL) into each well of a 96-well V-bottom plate.
  - Add effector T-cells in 100 μL at various Effector-to-Target (E:T) ratios (e.g., 40:1, 20:1, 10:1, 5:1).[18]
  - Prepare control wells:
    - Spontaneous Release: Target cells with medium only (150 μL total volume).
    - Maximum Release: Target cells with 100 μL of 2% Triton X-100.
- Incubation: Centrifuge the plate briefly (100 x g, 1 min) to pellet the cells and initiate contact, then incubate for 4 hours at 37°C.[14]
- Supernatant Collection: After incubation, centrifuge the plate (200 x g, 5 min). Carefully collect 50-100 μL of supernatant from each well.
- Counting: Measure the radioactivity (counts per minute, CPM) in the collected supernatant using a gamma counter.
- Calculation: Calculate the percentage of specific lysis using the formula: % Specific Lysis =
   [(Experimental Release Spontaneous Release) / (Maximum Release Spontaneous
   Release)] x 100



#### Protocol 3: IFN-y ELISPOT Assay

This protocol quantifies the number of MART-1-specific T-cells based on their secretion of Interferon-gamma (IFN-y) upon antigen recognition.[5][7]

#### Materials:

- Human IFN-y ELISPOT kit (containing capture and detection antibodies).
- PVDF-membrane 96-well plates.
- Effector cells (PBMCs or expanded T-cells).
- Stimulator cells: T2 cells or irradiated PBMCs.
- MART-1 (27-35) peptide.
- Phytohemagglutinin (PHA) as a positive control.
- Culture medium.

#### Methodology:

- Plate Coating: Coat the ELISPOT plate wells with anti-IFN-y capture antibody overnight at 4°C.
- Blocking: Wash the plate with sterile PBS and block with culture medium containing 10% serum for 1-2 hours at 37°C.
- Cell Plating:
  - · Remove the blocking solution.
  - Add effector cells (e.g., 2 x 105 PBMCs) to each well.
  - Add stimulator cells (e.g., 1 x 105 T2 cells) pulsed with 10 μM MART-1 (27-35) peptide.
  - Negative Control: Effector cells with unpulsed stimulator cells.



- Positive Control: Effector cells stimulated with PHA.
- Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.
- Detection:
  - Wash away the cells.
  - Add the biotinylated anti-IFN-γ detection antibody and incubate for 2 hours at room temperature.
  - Wash the plate and add streptavidin-alkaline phosphatase (or similar enzyme conjugate).
     Incubate for 1 hour.
  - Wash thoroughly and add the substrate solution (e.g., BCIP/NBT).
- Analysis: Allow spots to develop (15-30 minutes). Stop the reaction by washing with distilled water. Air-dry the plate and count the spots using an automated ELISPOT reader. Each spot represents a single IFN-y secreting cell.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. ignytebio.com [ignytebio.com]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. NATURAL VARIATION OF THE EXPRESSION OF HLA AND ENDOGENOUS ANTIGEN MODULATES CTL RECOGNITION IN AN IN VITRO MELANOMA MODEL - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Application of Tumor Antigens for Clinical Immunotherapy Holland-Frei Cancer Medicine
   NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Phase I trial of a MART-1 peptide vaccine with incomplete Freund's adjuvant for resected high-risk melanoma PubMed [pubmed.ncbi.nlm.nih.gov]

### Methodological & Application





- 6. Safety and immunogenicity of vaccination with MART-1 (26-35, 27L), gp100 (209-217, 210M), and tyrosinase (368-376, 370D) in-adjuvant with PF-3512676 and GM-CSF in metastatic melanoma PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. scispace.com [scispace.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. Cancer immunotherapy using T-cell receptor engineered T cell Liu Annals of Blood [aob.amegroups.org]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. A Screening Assay to Identify Agents That Enhance T-Cell Recognition of Human Melanomas - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ashpublications.org [ashpublications.org]
- 17. Antigen presentation by MART-1 adenovirus-transduced interleukin-10-polarized human monocyte-derived dendritic cells PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Generation of Pure Highly Functional Human Anti-Tumor Specific Cytotoxic T Lymphocytes With Stem Cell-Like Memory Features for Melanoma Immunotherapy [frontiersin.org]
- To cite this document: BenchChem. [Application Notes: MART-1 (27-35) Peptide in Cancer Immunotherapy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1146212#applications-of-mart-1-27-35-in-cancer-immunotherapy-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com